molecular formula C8H4BrFS B8717401 5-Bromo-4-fluorobenzo[b]thiophene

5-Bromo-4-fluorobenzo[b]thiophene

Cat. No.: B8717401
M. Wt: 231.09 g/mol
InChI Key: WSDUTTARVCYMSF-UHFFFAOYSA-N
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Description

5-Bromo-4-fluorobenzo[b]thiophene is a heterocyclic compound featuring a benzo[b]thiophene core substituted with bromine and fluorine at the 5- and 4-positions, respectively. Benzo[b]thiophene derivatives are pharmacologically significant, exhibiting diverse biological activities such as antitumor, antimicrobial, and anti-inflammatory effects . The introduction of halogens like bromine and fluorine enhances electronic properties, metabolic stability, and binding affinity, making this compound a promising candidate for drug discovery .

Properties

Molecular Formula

C8H4BrFS

Molecular Weight

231.09 g/mol

IUPAC Name

5-bromo-4-fluoro-1-benzothiophene

InChI

InChI=1S/C8H4BrFS/c9-6-1-2-7-5(8(6)10)3-4-11-7/h1-4H

InChI Key

WSDUTTARVCYMSF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C2=C1SC=C2)F)Br

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs include:

  • 4-Bromo-benzo[b]thiophene : Bromine at the 4-position; boiling point 144°C (20 Torr), density 1.649 g/cm³ .
  • 6-Bromo-3-fluorobenzo[b]thiophene : Bromine and fluorine at 6- and 3-positions; substituent positions alter electronic and steric effects compared to the target compound .
  • 5-Bromo-2-(4-chlorophenyl)benzo[b]thiophene : Additional chlorophenyl group at the 2-position; molecular weight 323.63 .
  • 2-(5-Bromo-2-fluorobenzyl)benzo[b]thiophene : Benzyl substituent at the 2-position; molecular weight 321.21 .
  • 5-Bromo-4-fluorobenzo[d][1,3]dioxole : Replaces sulfur with oxygen in the heterocycle; molecular weight 219.01 .

Substituent Position Impact :

  • Electronic Effects : Bromine (electron-withdrawing) and fluorine (inductive effect) at positions 5 and 4 create a polarized aromatic system, enhancing reactivity in cross-coupling reactions .

Physical Properties

Compound Molecular Weight Boiling Point (°C) Density (g/cm³) Key Features
4-Bromo-benzo[b]thiophene - 144 (20 Torr) 1.649 Bromine at 4-position
5-Bromo-4-fluorobenzo[d][1,3]dioxole 219.01 - - Oxygen-containing heterocycle
5-Bromo-2-(4-chlorophenyl)benzo[b]thiophene 323.63 - - Chlorophenyl substituent
2-(5-Bromo-2-fluorobenzyl)benzo[b]thiophene 321.21 - - Benzyl group at 2-position

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